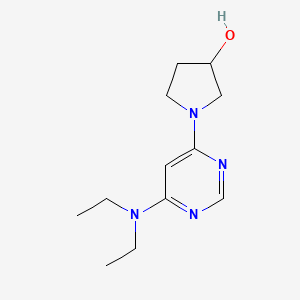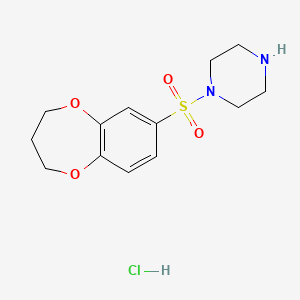
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate is a complex organic compound characterized by its unique structure combining pyran, thiadiazole, and amide functionalities
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically begins with the preparation of intermediates. The thiadiazole core is often synthesized through the cyclization of thiosemicarbazide with ethyl butanoate under acidic conditions. Subsequent steps involve the introduction of the pyran ring via a multi-step process, including oxidation and cyclization reactions. The final step generally involves the esterification of the phenoxyacetic acid derivative with the complex thiadiazole-pyran intermediate, typically under mild acidic conditions.
Industrial Production Methods: : On an industrial scale, the synthesis would focus on optimizing yield and purity. Continuous flow chemistry methods might be employed to facilitate large-scale production. Reaction conditions, such as temperature, solvent choice, and catalyst loading, are meticulously controlled to ensure reproducibility and efficiency.
化学反応の分析
Types of Reactions
Oxidation: : The compound undergoes oxidative reactions typically at the thiadiazole and pyran rings.
Reduction: : Reduction can modify the amide functionalities.
Substitution: : Nucleophilic substitution reactions primarily occur at the ethoxy and phenoxy groups.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Various nucleophiles depending on the desired substitution.
Major Products: : The resultant products often retain the core structure of the compound, with modifications primarily on the substituent groups.
科学的研究の応用
This compound has significant potential in various fields:
Chemistry: : Serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Potential use as a biological probe to study enzyme interactions due to its complex structure.
Medicine: : Investigated for its potential pharmacological activities such as anti-inflammatory and anticancer properties.
Industry: : Applications in the development of novel materials with specific electronic or structural properties.
作用機序
Molecular Targets: : The compound's action largely involves interaction with specific enzymes and receptors due to its amide and thiadiazole moieties.
Pathways: : It might modulate biological pathways involving oxidative stress or metabolic regulation, given its chemical nature.
類似化合物との比較
Comparison
Similar compounds include those with pyran and thiadiazole rings, such as some derivatives used in medicinal chemistry for cancer treatment.
Unique features of this compound include the specific substitution pattern and functional groups, which may confer unique biological activities and chemical reactivity.
List of Similar Compounds: : Examples might include simple pyran derivatives, other thiadiazole-containing compounds, and amide-functionalized organic molecules.
Hope this comprehensive exploration satisfies your curiosity! Anything more specific you'd like to delve into?
特性
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O7S2/c1-4-15(5-2)22(30)25-23-26-27-24(36-23)35-14-18-11-19(28)20(12-32-18)34-21(29)13-33-17-9-7-16(8-10-17)31-6-3/h7-12,15H,4-6,13-14H2,1-3H3,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZPTJKVIRCVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2721939.png)
![4-Amino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2-thione](/img/structure/B2721940.png)
![2-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2721941.png)
![Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate](/img/structure/B2721942.png)
![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721944.png)
![2-methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2721945.png)

![2,5-Dithioxo-3-(p-tolyl)-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B2721949.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2721952.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2721955.png)
